9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
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Overview
Description
9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structural features, which include a benzofuran ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 9-chloro-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-chloro-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C19H15ClN2O4/c1-24-11-4-6-14(25-2)13(8-11)17-19-18(22-16(23)9-21-17)12-7-10(20)3-5-15(12)26-19/h3-8H,9H2,1-2H3,(H,22,23) |
InChI Key |
YCCXTSVGUONJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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